Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH is a synthetic peptide designed to mimic the C-terminal fragment of hirudin, a potent thrombin inhibitor found in the salivary glands of medicinal leeches (Hirudo medicinalis). [ [] ] This peptide exhibits high specificity for thrombin and acts as a competitive inhibitor by binding to the fibrinogen-recognition exosite of the enzyme. [ [], [] ]
The compound Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH is a complex peptide known as Succinyl-(Pro58,D-Glu65)-Hirudin (56-65) with sulfation at the tyrosine residue. This peptide is derived from hirudin, a potent natural inhibitor of thrombin, which is crucial in regulating blood coagulation. The sequence of this peptide includes various amino acids that contribute to its biological activity and stability.
Hirudin is originally isolated from the salivary glands of the medicinal leech Hirudo medicinalis. The specific peptide sequence mentioned is synthesized for research and therapeutic applications, particularly in studies related to anticoagulation and thrombin inhibition.
This compound falls under the category of sulfated peptides, which are characterized by the addition of sulfate groups to certain amino acids, enhancing their biological activity and interaction with other biomolecules. It is also classified as a bioactive peptide due to its role in inhibiting thrombin.
The synthesis of Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH can be achieved through solid-phase peptide synthesis (SPPS). This technique allows for the stepwise addition of amino acids to a growing peptide chain while anchored to a solid support. The sulfation of the tyrosine residue can be accomplished using sulfating agents such as chlorosulfonic acid or sulfur trioxide-pyridine complex.
The molecular structure of Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH consists of a linear arrangement of amino acids linked by peptide bonds. The presence of a succinyl group at the N-terminus and a sulfate group on the tyrosine residue significantly influences its properties.
The compound can participate in various biochemical reactions, primarily through its interaction with thrombin. The sulfated tyrosine enhances binding affinity, making it an effective inhibitor.
The mechanism by which Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH inhibits thrombin involves competitive inhibition. By binding to the active site of thrombin, it effectively blocks substrate access and prevents enzymatic activity.
This detailed analysis highlights the significance and potential applications of Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH in both research and clinical settings.
The systematic IUPAC name for this hirudin-derived peptide is D-Glutamic acid, N-[N-[N-[N-[N-[1-[N-[1-[N-[N-(3-carboxy-1-oxopropyl)-L-phenylalanyl]-L-α-glutamyl]-L-prolyl]-L-isoleucyl]-L-prolyl]-L-α-glutamyl]-L-α-glutamyl]-O-sulfo-L-tyrosyl]-L-leucyl]- (9CI) [1] [2]. This name precisely defines:
The name adheres to IUPAC conventions by listing residues from N- to C-terminus and specifying modifications within parentheses. This nomenclature unambiguously distinguishes the compound from non-sulfated or stereochemically distinct analogs [1] [4].
Table 1: Amino Acid Sequence and Modifications
Position | Residue | Modification |
---|---|---|
N-terminal | Suc-Phe | Succinylation |
2 | Glu | L-configuration |
3 | Pro | L-configuration |
4 | Ile | L-configuration |
5 | Pro | L-configuration |
6 | Glu | L-configuration |
7 | Glu | L-configuration |
8 | Tyr | Sulfation (SO₃H) |
9 | Leu | L-configuration |
C-terminal | Glu | D-configuration |
The canonical molecular formula is C₆₄H₈₈N₁₀O₂₆S, corresponding to a molecular weight of 1445.5 g/mol [1] [2] [4]. This formula accounts for:
Discrepancies in literature include a variant formula (C₆₄H₈₆N₁₀O₂₅S, MW 1427.48 g/mol), likely representing the desulfated or unsulfated analog [8]. The sulfated form’s mass is confirmed via mass spectrometry (MSDS data) and elemental analysis [4].
Table 2: Molecular Formula Comparison of Variants
Compound Variant | Molecular Formula | Molecular Weight (g/mol) | Key Difference |
---|---|---|---|
Sulfated (canonical) | C₆₄H₈₈N₁₀O₂₆S | 1445.5 | Includes SO₃H on Tyr⁸ |
Desulfated | C₆₄H₈₇N₁₀O₂₅S⁺ | ~1427.5 | Lacks SO₃H; protonated Tyr |
Unsulfated (theoretical) | C₆₄H₈₇N₁₀O₂₃ | 1389.4 | Excludes sulfur and sulfate oxygen |
The C-terminal D-glutamic acid (D-Glu¹⁰) is a critical stereochemical feature that enhances thrombin-binding affinity. Unlike the L-configured residues, D-Glu:
Tyr⁸ sulfation (Tyr(SO₃H) is a non-template-directed modification critical for anticoagulant function. Key characteristics:
This compound is a hirugen-like peptide derived from residues 56–65 of hirudin (a natural thrombin inhibitor) with engineered modifications [2] [7]. Key analogs include:
Table 3: Structural Analogs and Functional Differences
Analog (CAS No.) | Sequence Modifications | Thrombin KD | Key Functional Change |
---|---|---|---|
Suc-Phe-Glu-Pro-Ile-Pro-Glu-Glu-Tyr(SO₃H)-Leu-D-Glu-OH (131791-98-5) | Succinyl N-cap; D-Glu¹⁰; Tyr⁸-SO₃H | <100 nM | Optimized affinity and stability |
Hirudin (54–65) sulfated (109528-49-6) | Native hirudin sequence | ~200 nM | Lower affinity; rapid clearance |
Ac-Hirudin (54–65) sulfated (125441-00-1) | Acetyl N-cap; L-Glu¹⁰ | ~150 nM | Reduced protease resistance |
Hirudin (54–65) desulfated (113274-56-9) | Tyr⁸ without sulfate | >1,000 nM | Minimal thrombin inhibition |
The succinyl/D-Glu/sulfated-Tyr triad in this compound represents a structure-activity refinement over natural hirudin fragments, balancing target affinity, proteolytic stability, and solubility [3] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7